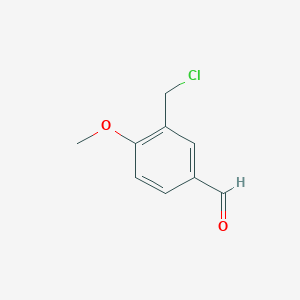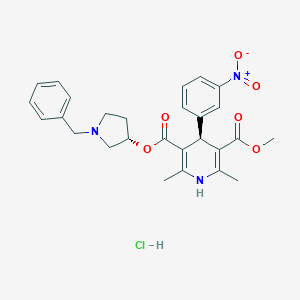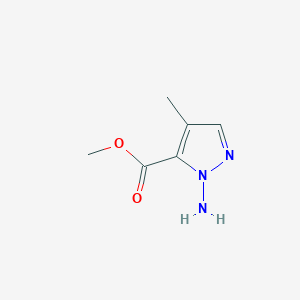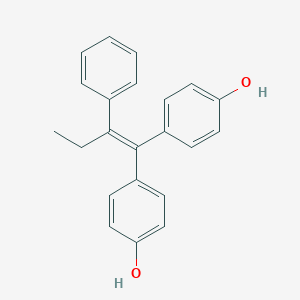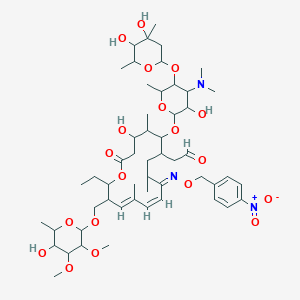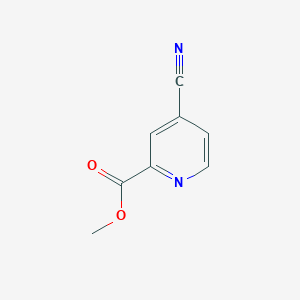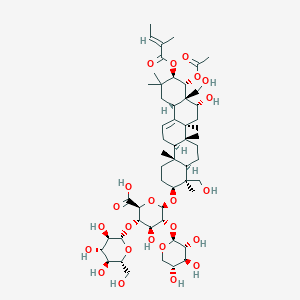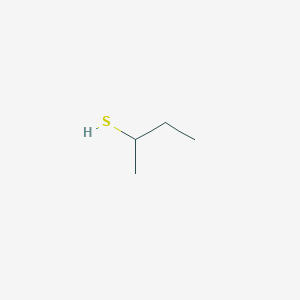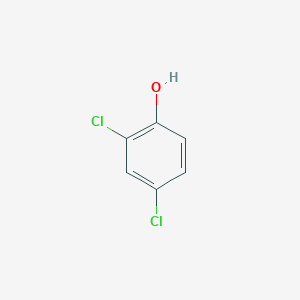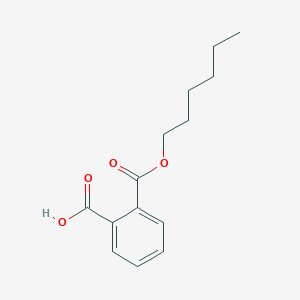
Guanosin-5'-monophosphat-Dinatriumsalz
Übersicht
Beschreibung
Guanosine 5’-monophosphate disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside guanosine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase guanine . This compound is widely used in the food industry as a flavor enhancer and in scientific research for its biochemical properties .
Wissenschaftliche Forschungsanwendungen
Guanosin-5’-Monophosphat-Dinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
- Chemie: Wird als Vorläufer bei der Synthese anderer Nukleotide und Nukleotid-Analoga verwendet.
- Biologie: Spielt eine Rolle in Signaltransduktionswegen, insbesondere bei der Bildung von cGMP, das an verschiedenen Zellprozessen beteiligt ist.
- Medizin: Wird wegen seiner möglichen therapeutischen Wirkungen bei der Modulation der Neurotransmission und als Bestandteil in bestimmten pharmazeutischen Formulierungen untersucht.
- Industrie: Wird in der Lebensmittelindustrie häufig als Geschmacksverstärker verwendet und verleiht verschiedenen Lebensmitteln den Umami-Geschmack .
5. Wirkmechanismus
Guanosin-5’-Monophosphat-Dinatriumsalz entfaltet seine Wirkungen hauptsächlich durch seine Umwandlung in Guanosintriphosphat (GTP) und cyclisches Guanosinmonophosphat (cGMP). GTP ist essentiell für die RNA-Synthese und die Proteintranslation, während cGMP als sekundärer Botenstoff in verschiedenen Signaltransduktionswegen wirkt. Die Verbindung interagiert mit spezifischen Enzymen wie Guanylylcyclase und Phosphodiesterasen und moduliert zelluläre Reaktionen .
Ähnliche Verbindungen:
- Adenosin-5’-monophosphat (AMP)
- Cytidin-5’-monophosphat (CMP)
- Uridin-5’-monophosphat (UMP)
- Inosin-5’-monophosphat (IMP)
Einzigartigkeit: Guanosin-5’-Monophosphat-Dinatriumsalz ist einzigartig aufgrund seiner spezifischen Rolle bei der Bildung von cGMP, das ein entscheidender sekundärer Botenstoff in verschiedenen physiologischen Prozessen ist. Im Gegensatz zu anderen Nukleotiden sind Guanosin-Derivate besonders wichtig bei der Regulation von cyclischen Nukleotid-Signalwegen .
Wirkmechanismus
Target of Action
Guanosine 5’-monophosphate disodium salt, also known as GMP, interacts with various targets in the body. Some of these include Guanylate kinase, Response regulator PleD, DNA polymerase, Disks large homolog 4, GMP reductase 1, cGMP-specific 3’,5’-cyclic phosphodiesterase, Histidine triad nucleotide-binding protein 1, Bifunctional purine biosynthesis protein PURH, and Amidophosphoribosyltransferase . These targets play crucial roles in various biological processes, including RNA synthesis, signal transduction, and cellular metabolism.
Mode of Action
GMP is a ribonucleoside monophosphate. Upon phosphorylation to GTP, it becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . This interaction with its targets leads to changes in the cellular processes they are involved in.
Biochemical Pathways
GMP affects several biochemical pathways. It plays a significant role in purine metabolism and glutamate metabolism . The incorporation of GMP into RNAs affects the synthesis and function of these molecules, influencing various downstream effects such as protein synthesis and gene regulation.
Pharmacokinetics
It is known that gmp is a low-clearance drug . Most of its metabolism is achieved by glucuronidation .
Result of Action
The action of GMP results in the modulation of glutamatergic neurotransmission . This can have various molecular and cellular effects, depending on the specific context within the body. For instance, it can influence signal transduction pathways, affect the activity of certain enzymes, and modulate the function of various proteins.
Biochemische Analyse
Biochemical Properties
Guanosine 5’-monophosphate disodium salt plays a significant role in biochemical reactions. Upon phosphorylation to GTP, it becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . This process is crucial for the modulation of glutamatergic neurotransmission .
Cellular Effects
The effects of Guanosine 5’-monophosphate disodium salt on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Guanosine 5’-monophosphate disodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Guanosine 5’-monophosphate disodium salt over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Guanosine 5’-monophosphate disodium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Guanosine 5’-monophosphate disodium salt is involved in several metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
Guanosine 5’-monophosphate disodium salt is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of guanosine 5’-monophosphate disodium salt typically involves the enzymatic degradation of ribonucleic acid (RNA). The process begins with the hydrolysis of RNA to produce a mixture of nucleotides, including guanosine monophosphate. This mixture is then subjected to further purification steps to isolate guanosine 5’-monophosphate .
Industrial Production Methods: Industrial production of guanosine 5’-monophosphate disodium salt often involves microbial fermentation. Specific strains of bacteria are used to convert sugars into nucleotides, which are then chemically converted to guanosine 5’-monophosphate. The final product is obtained through crystallization, where sodium hydroxide is added to an aqueous solution of guanosine 5’-monophosphate, followed by the addition of absolute alcohol and a catalyst. The mixture is stirred, centrifuged, washed, and dried to obtain the crystalline form of guanosine 5’-monophosphate disodium salt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Guanosin-5’-Monophosphat-Dinatriumsalz unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung, Hydrolyse und Cyclisierung. Es kann phosphoryliert werden, um Guanosindiphosphat und Guanosintriphosphat zu bilden, die für die RNA-Synthese essentiell sind .
Häufige Reagenzien und Bedingungen:
Phosphorylierung: Umfasst typischerweise die Verwendung von ATP und spezifischen Kinasen.
Hydrolyse: Kann unter sauren oder enzymatischen Bedingungen durchgeführt werden.
Cyclisierung: Umfasst die Bildung von cyclischem Guanosinmonophosphat (cGMP) durch die Wirkung von Guanylylcyclase.
Hauptprodukte:
- Guanosindiphosphat (GDP)
- Guanosintriphosphat (GTP)
- Cyclisches Guanosinmonophosphat (cGMP)
Vergleich Mit ähnlichen Verbindungen
- Adenosine 5’-monophosphate (AMP)
- Cytidine 5’-monophosphate (CMP)
- Uridine 5’-monophosphate (UMP)
- Inosine 5’-monophosphate (IMP)
Uniqueness: Guanosine 5’-monophosphate disodium salt is unique due to its specific role in the formation of cGMP, which is a crucial secondary messenger in various physiological processes. Unlike other nucleotides, guanosine derivatives are particularly important in the regulation of cyclic nucleotide signaling pathways .
Eigenschaften
CAS-Nummer |
5550-12-9 |
|---|---|
Molekularformel |
C10H14N5O8P.2Na C10H14N5Na2O8P |
Molekulargewicht |
409.20 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
OSXDSXFEZDLGSO-LGVAUZIVSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.[Na].[Na] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.[Na].[Na] |
Aussehen |
Assay:≥98%A crystalline solid |
Physikalische Beschreibung |
Odourless, colourless or white crystals or white crystalline powder |
Löslichkeit |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |
Synonyme |
5’-Guanylic Acid Disodium Salt; 5’-GMP Disodium Salt; Disodium 5’-GMP; Disodium 5’-Guanylate; Disodium GMP; Disodium Guanosine 5’-Monophosphate; Disodium Guanosine 5’-phosphate; Disodium Guanylate; E 627; GMP Disodium Salt; GMP Sodium Salt; Guanosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of interaction between guanosine 5'-monophosphate disodium salt and its biological targets?
A: Guanosine 5'-monophosphate disodium salt, often referred to as 5'-GMPNa2 or simply GMP, predominantly interacts with biological systems through its guanine base. This interaction typically occurs at the N7 nitrogen atom of the guanine moiety, forming coordination complexes with various metal ions [, ]. This coordination can lead to significant conformational changes in nucleic acids, as observed in studies involving magnesium ions and their impact on the sugar ring pucker of GMP [].
Q2: Beyond metal ion interactions, are there other notable binding modes for guanosine 5'-monophosphate disodium salt?
A: Yes, GMP exhibits a strong propensity to self-assemble into G-quadruplex structures, particularly in the presence of specific cations like potassium or sodium. These G-quadruplexes, stabilized by Hoogsteen hydrogen bonding between guanine bases, can further interact with other molecules or macromolecules [, ]. For instance, research has demonstrated the formation of G-quadruplex-based hydrogels through GMP's interaction with a cationic polymer, showcasing its potential in material science applications [].
Q3: How does the presence of magnesium ions affect the radiolytic stability of guanosine 5'-monophosphate disodium salt in aqueous solutions?
A: Studies employing Fourier Transform Infrared (FT-IR) spectroscopy and mass spectrometry have revealed that magnesium ions act as radiosensitizers in the gamma-radiolysis of aqueous GMP solutions []. This sensitization effect is attributed to the interaction between magnesium ions and the N7 site of the guanine base, leading to an increased decomposition yield of GMP upon irradiation [].
Q4: Can you elaborate on the spectroscopic characteristics of guanosine 5'-monophosphate disodium salt and how they are influenced by N7-electrophilic attack?
A: Fourier transform infrared (FT-IR) spectroscopy serves as a valuable tool to analyze the structural changes in GMP upon N7 modification []. Methylation at the N7 position leads to the most significant perturbations in the guanine ring system compared to protonation or metalation, as indicated by shifts in vibrational frequencies. The order of perturbation observed is Me+ > H+ > M2+ []. These findings provide insights into the impact of electrophilic attack on the electronic structure and bonding within the GMP molecule.
Q5: Does the chirality of metal complexes incorporating guanosine 5'-monophosphate disodium salt influence their biological activity?
A: Research involving chiral copper(II) and zinc(II) complexes containing GMP as a ligand has demonstrated the enantiomeric specificity of these complexes towards DNA binding []. The (R)-enantiomers exhibited higher binding affinities compared to their (S)-counterparts, highlighting the significance of chirality in influencing DNA interactions and potential biological activities [].
Q6: How does the inclusion of guanosine 5'-monophosphate disodium salt in the diet impact aquatic species, particularly crustaceans?
A: Dietary supplementation with a mixture of nucleotides, including GMP, has demonstrated positive effects on the growth performance, tissue biochemical composition, and non-specific immunity of juvenile Litopenaeus vannamei (whiteleg shrimp) [, ]. Specifically, improvements in weight gain rate, specific growth rate, feed intake, and protein deposit rate were observed []. Additionally, enhanced non-specific immunity was evident through increased lysozyme activity in the hepatopancreas and serum [].
Q7: Can you provide further details on the specific benefits of dietary guanosine 5'-monophosphate disodium salt on the health and development of Litopenaeus vannamei?
A: Further research on juvenile Litopenaeus vannamei has highlighted the positive impacts of dietary nucleotide mixtures containing GMP on hepatopancreas function, intestinal morphology, and antioxidant activity []. Notably, improvements in midgut jejunum wall thickness and enhanced alkaline phosphatase activity and total antioxidant capacity in the hepatopancreas were observed []. These findings emphasize the potential of GMP as a feed additive for promoting the health and resilience of cultured shrimp.
Q8: What are the implications of using guanosine 5'-monophosphate disodium salt in conjunction with lanthanide ions in material science?
A: The combination of GMP and lanthanide ions has paved the way for the development of novel supramolecular hydrogels [, ]. These hydrogels, formed through the self-assembly of GMP into G-quadruplex structures stabilized by lanthanide ions, exhibit unique properties and potential applications in various fields, including drug delivery and tissue engineering.
Q9: Are there any applications of guanosine 5'-monophosphate disodium salt in the development of flame-retardant materials?
A: Recent research has explored the utilization of GMP in conjunction with polydopamine to create bio-based flame-retardant coatings for flexible polyurethane foam []. This approach leverages the self-assembly properties of GMP and the adhesive nature of polydopamine to form a protective coating that enhances the fire safety of polyurethane foam, highlighting its potential in developing sustainable and fire-resistant materials.
Q10: What analytical techniques are commonly employed for the characterization and quantification of guanosine 5'-monophosphate disodium salt?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is widely used for the analysis of GMP []. This technique enables the separation, identification, and quantification of GMP in complex mixtures, facilitating its characterization and monitoring in various research and industrial settings.
Q11: Can you elaborate on the retention mechanism of guanosine 5'-monophosphate disodium salt in reversed-phase high-performance liquid chromatography (RP-HPLC) systems?
A: The retention of GMP in RP-HPLC is influenced by various factors, including the type of stationary phase, mobile phase composition (pH and ionic strength), and the presence of ion-pairing reagents []. Understanding these retention mechanisms is crucial for optimizing separation conditions and achieving accurate and reliable quantification of GMP in complex samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
